

Solid-phase extraction (SPE) methods for FAHFAs

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Compound of Interest

Compound Name: 10(R)-PAHSA

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Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for FAHFA Enrichment

Abstract

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] However, their analysis is complicated by their low physiological abundance (pmol/g tissue) and structural similarity to high-abundance lipids like Triacylglycerols (TAGs) and Free Fatty Acids (FFAs). This guide details two field-proven Solid-Phase Extraction (SPE) protocols designed to overcome these challenges: the Silica-Based Fractionation (Gold Standard) and the Aminopropyl Anion-Exchange Method.

Part 1: The Chemistry of Extraction

To successfully isolate FAHFAs, one must exploit their specific physicochemical properties. FAHFAs consist of a fatty acid esterified to a hydroxy fatty acid.[1][2][3]

- **Lipophilicity:** They are highly hydrophobic (LogP > 8), similar to TAGs.
- **Acidity:** Unlike TAGs, FAHFAs possess a free carboxylic acid head group (

4.8).

- The Separation Challenge: Liquid-Liquid Extraction (LLE) alone (e.g., Folch, Bligh-Dyer) co-extracts massive amounts of TAGs and Phospholipids (PLs). These high-abundance lipids cause ion suppression in Mass Spectrometry.

The SPE Solution:

- Silica (Normal Phase): Separates based on polarity. TAGs (neutral) elute first; FAHFAs (moderately polar due to the ester and acid) elute later; PLs (highly polar) are retained.
- Aminopropyl (): Acts as a weak anion exchanger. It binds the carboxylic acid of FAHFAs/FFAs while allowing neutrals to pass.

Part 2: Comparative SPE Strategies

Feature	Protocol A: Silica (Normal Phase)	Protocol B: Aminopropyl (Weak Anion Exchange)
Mechanism	Polarity / Adsorption	Ionic Interaction + Polarity
Primary Target	Removal of Neutral Lipids (TAGs)	Isolation of Acidic Lipids (FAHFAs + FFAs)
Recovery	High (>85%)	Moderate to High (70-90%)
Selectivity	Good for separating TAGs from FAHFAs	Excellent for removing both TAGs and Phospholipids
Throughput	Medium (Gravity or Positive Pressure)	High (Vacuum Manifold compatible)
Best For	Adipose Tissue, Oils (High TAG matrix)	Plasma, Serum (Complex polar matrix)

Part 3: Protocol A – Silica-Based Fractionation (The Gold Standard)

This protocol is adapted from the seminal work by Yore et al. (2014) and optimized by the Saghatelian group. It relies on the precise modulation of solvent polarity to wash away TAGs before eluting FAHFAs.

Materials:

- Cartridge: Strata SI-1 Silica (500 mg / 3 mL) or equivalent unbonded silica.
- Solvents: Hexane (Hex), Ethyl Acetate (EtAc), Chloroform ().^[4]
- Gas: Nitrogen () for positive pressure (optional but recommended for speed).

Critical Pre-Step: Background Reduction FAHFAs are often found as contaminants in plasticware and SPE sorbents. You MUST pre-wash the cartridge.

- Pre-Wash: Flush column with 3 mL EtAc (removes organic residues).
- Condition: Flush with 3 mL Hexane to prepare the silica surface.

Step-by-Step Workflow:

- Sample Loading:
 - Dissolve dried lipid extract (from LLE) in 200 μ L Chloroform.
 - Load onto the conditioned Silica cartridge.^{[4][5]}
 - Note: Keep load volume low to prevent band broadening.
- Wash 1 (Neutral Lipid Removal):
 - Add 2 mL Hexane.
 - Result: Elutes highly non-polar hydrocarbons (squalene, waxes).

- Wash 2 (The Critical Cut):
 - Add 6 mL of Hexane:Ethyl Acetate (95:5 v/v).
 - Mechanism:[5][6][7] This polarity is sufficient to elute Triacylglycerols (TAGs) and Cholesterol Esters but is too non-polar to move the FAHFAs significantly.
 - Discard this fraction.
- Elution (FAHFA Recovery):
 - Add 4 mL Ethyl Acetate.
 - Result: FAHFAs elute in this fraction.[5] Phospholipids remain bound to the silica (requires MeOH to elute).
 - Collect this fraction.
- Reconstitution:
 - Dry under
gas.
 - Reconstitute in Methanol (typically 100 μ L) for LC-MS/MS.

Part 4: Protocol B – Aminopropyl Enrichment (High Purity)

For matrices where phospholipid interference is severe (e.g., plasma), the Aminopropyl method utilizes the acidic nature of FAHFAs for tighter binding.

Materials:

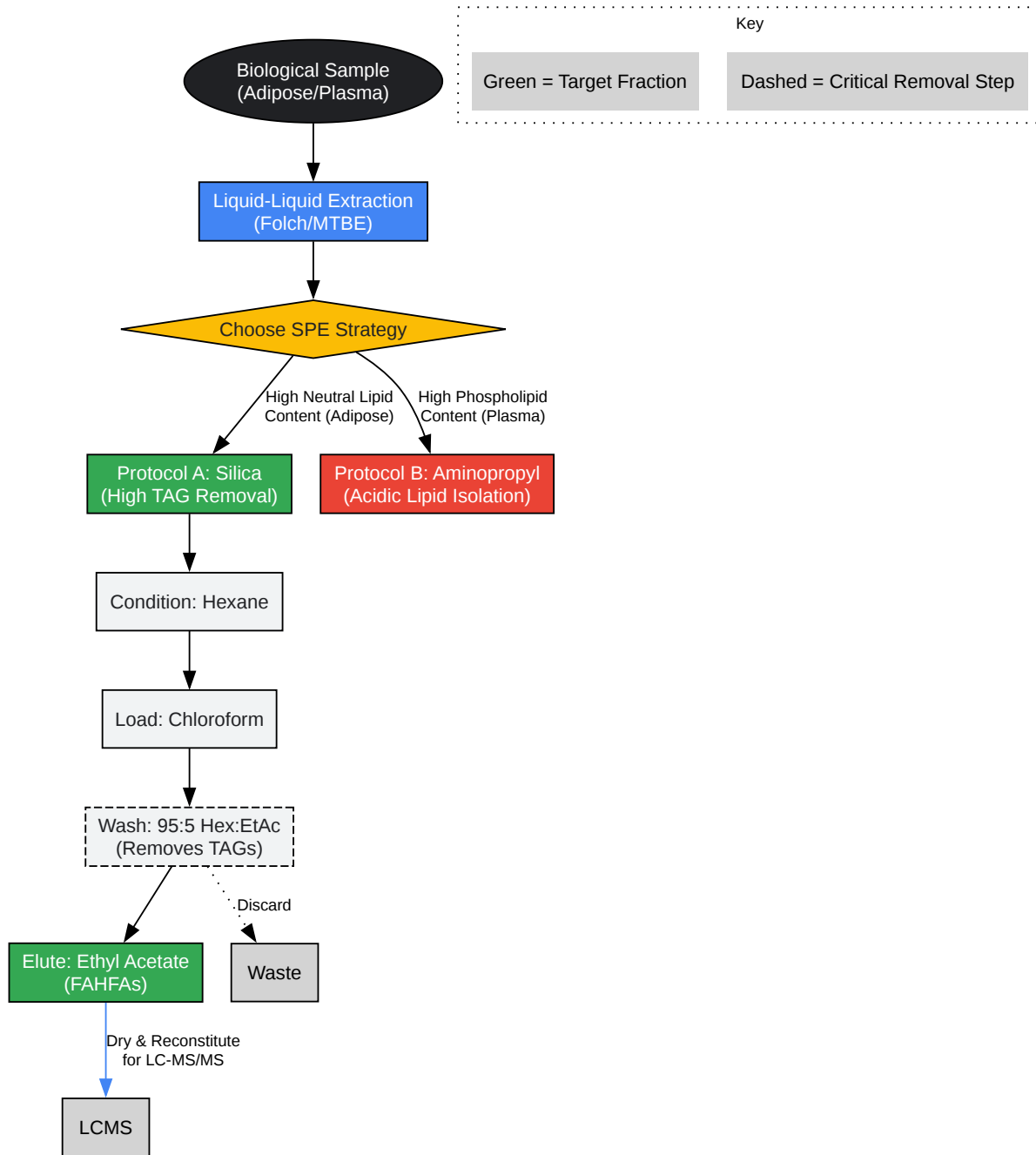
- Cartridge:
(Aminopropyl) bonded silica (500 mg / 3 mL).
- Solvents: Chloroform, Isopropanol (IPA), Diethyl Ether, Acetic Acid.

Step-by-Step Workflow:

- Conditioning:
 - 3 mL Hexane.
- Loading:
 - Load sample in Chloroform.^{[4][5]}
- Wash (Neutral & Polar Removal):
 - Add 3 mL Chloroform:Isopropanol (2:1 v/v).
 - Mechanism:^{[5][6][7]} Removes neutral lipids (TAGs) and some zwitterionic species. The FAHFAs remain bound to the amine groups via ionic interaction.
- Elution:
 - Add 3 mL Diethyl Ether:Acetic Acid (98:2 v/v).
 - Mechanism:^{[5][6][7]} The acetic acid lowers the pH, protonating the FAHFA carboxyl group and disrupting the ionic bond with the amine sorbent. The ether solubilizes the hydrophobic chains.

Part 5: Visualization of Workflows

The following diagrams illustrate the decision logic and the specific solvent systems for the Gold Standard Silica protocol.



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Caption: Decision tree and workflow for FAHFA enrichment. Protocol A (Silica) is preferred for adipose tissue due to superior TAG removal.

Part 6: Quality Control & Validation

To ensure data integrity (Trustworthiness), every extraction batch must include:

- Internal Standards (ISTD):
 - Spike samples before extraction with a deuterated standard (e.g., 5-PAHSA-d9) or a heavy isotope-labeled FAHFA ().
 - Target: Recovery should be 70–110%.
- Solvent Blanks:
 - Run a "blank" extraction (solvents only) through the SPE cartridge.
 - Why? Commercial SPE cartridges can leach plasticizers or even trace FAHFA-like isomers. If background is high, switch to glass SPE barrels or pre-wash cartridges with MeOH/EtAc.
- Recovery Calculation:

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- To cite this document: BenchChem. [Solid-phase extraction (SPE) methods for FAHFAs]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1163393/docs#solid-phase-extraction-spe-methods-for-fahfas\]](https://www.benchchem.com/product/b1163393/docs#solid-phase-extraction-spe-methods-for-fahfas)

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